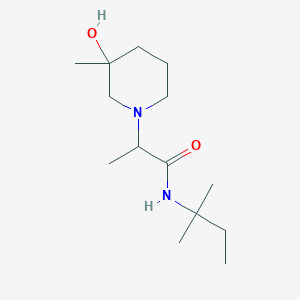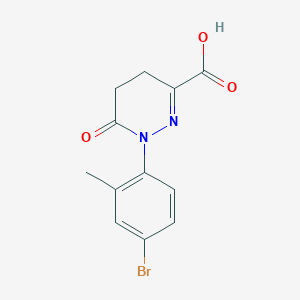
1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid, also known as CPPC, is a synthetic compound that has been widely studied for its potential use in scientific research. CPPC belongs to the class of compounds known as cyclobutane carboxylic acids, which have been shown to have a range of biological activities.
作用機序
The exact mechanism of action of 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid is not fully understood, but it is thought to work by modulating the activity of certain enzymes and receptors in the brain. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which is thought to improve cognitive function.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid for use in lab experiments is its high purity and stability. This compound is a synthetic compound, which means that it can be produced in large quantities with a high degree of consistency. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water.
将来の方向性
There are many potential future directions for research on 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid. One area of research that is currently being explored is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of new synthetic compounds based on the structure of this compound, which may have even greater neuroprotective effects. Overall, the potential applications of this compound in scientific research are vast, and further research is needed to fully understand its potential.
合成法
The synthesis of 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid typically involves the reaction of 3-pyrazol-1-ylpropanol with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
科学的研究の応用
1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
特性
IUPAC Name |
1-(3-pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-10(12(11(17)18)4-1-5-12)13-6-2-8-15-9-3-7-14-15/h3,7,9H,1-2,4-6,8H2,(H,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIBNAXPUTVGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCCCN2C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6644123.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)

![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)

![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)


![3-[(2-Hydroxy-4-methoxybenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644190.png)

![2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6644204.png)
